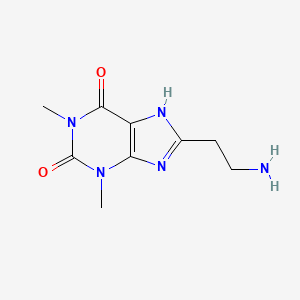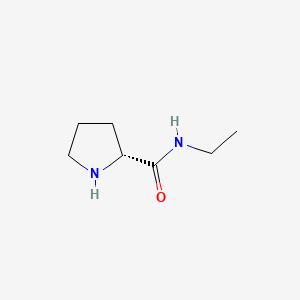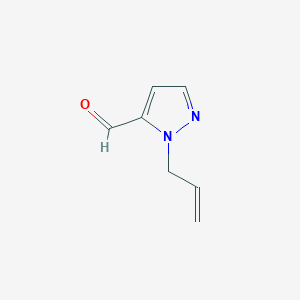
Cyclopentanecarboxylic acid, 1-mercapto-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxylic acid, 1-mercapto- is an organic compound characterized by the presence of a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentanecarboxylic acid, 1-mercapto- can be synthesized through several methods. One common approach involves the halogenation of cyclohexanone at the beta position, followed by a rearrangement reaction under alkaline conditions to generate cyclopentanecarboxylic acid ester or its alkali metal salt. The final step involves acidolysis to obtain the desired compound .
Industrial Production Methods: The industrial production of Cyclopentanecarboxylic acid, 1-mercapto- typically involves the use of readily available raw materials and simple reaction conditions. The process is designed to be cost-effective and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentanecarboxylic acid, 1-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioethers or other substituted products.
Aplicaciones Científicas De Investigación
Cyclopentanecarboxylic acid, 1-mercapto- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical transformations.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of specialty chemicals, fragrances, and dyes.
Mecanismo De Acción
The mechanism of action of Cyclopentanecarboxylic acid, 1-mercapto- involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparación Con Compuestos Similares
Cyclopentanecarboxylic acid: Lacks the mercapto group, making it less reactive in certain chemical reactions.
Cyclopentanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
Cyclopentane: A simple hydrocarbon without functional groups, making it less versatile in chemical synthesis.
Uniqueness: Cyclopentanecarboxylic acid, 1-mercapto- is unique due to the presence of both a mercapto group and a carboxylic acid group on a cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
59679-20-8 |
|---|---|
Fórmula molecular |
C6H10O2S |
Peso molecular |
146.21 g/mol |
Nombre IUPAC |
1-sulfanylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2S/c7-5(8)6(9)3-1-2-4-6/h9H,1-4H2,(H,7,8) |
Clave InChI |
RKJOOIOSIFQDFV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C(=O)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(4-tert-butylphenyl)carbamoyl]benzoate](/img/structure/B8733395.png)











![4-(6-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine](/img/structure/B8733470.png)

